![molecular formula C7H11Br2N B13502872 (1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13502872.png)
(1S,6S)-7,7-Dibromo-6-methyl-3-azabicyclo[4.1.0]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[410]heptane is a bicyclic compound with a unique structure that includes two bromine atoms and a nitrogen atom within its bicyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose, which allows for the formation of the azabicyclo[4.1.0]heptane derivatives under mild conditions . This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates.
Industrial Production Methods
While specific industrial production methods for rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the synthetic route.
化学反応の分析
Types of Reactions
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atoms or other functional groups.
Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of azabicyclo[4.1.0]heptane-2,4,5-triones, while substitution reactions can yield a variety of functionalized derivatives.
科学的研究の応用
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. The compound’s structure allows it to engage in various interactions, leading to its diverse effects.
類似化合物との比較
Similar Compounds
rac-(1R,6R)-7,7-dibromo-3-azabicyclo[4.1.0]heptane: Similar in structure but lacks the methyl group.
rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride: Contains only one bromine atom and is in the hydrochloride form.
Uniqueness
rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of both bromine atoms and the methyl group, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
特性
分子式 |
C7H11Br2N |
|---|---|
分子量 |
268.98 g/mol |
IUPAC名 |
(1S,6S)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H11Br2N/c1-6-2-3-10-4-5(6)7(6,8)9/h5,10H,2-4H2,1H3/t5-,6+/m1/s1 |
InChIキー |
HCFDAGZZMBDPDF-RITPCOANSA-N |
異性体SMILES |
C[C@]12CCNC[C@H]1C2(Br)Br |
正規SMILES |
CC12CCNCC1C2(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


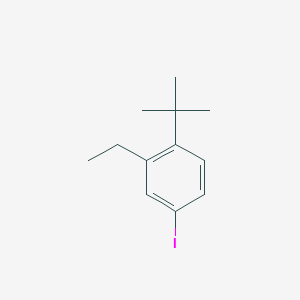

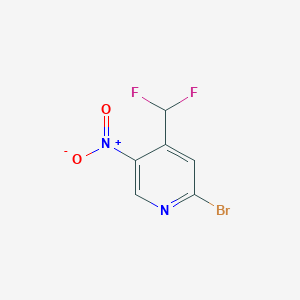

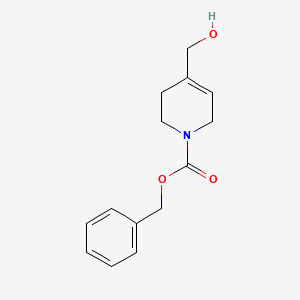
![1-[(Tert-butoxy)carbonyl]-3-methanesulfonylazetidine-3-carboxylic acid](/img/structure/B13502833.png)

![1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate](/img/structure/B13502846.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acid](/img/structure/B13502865.png)
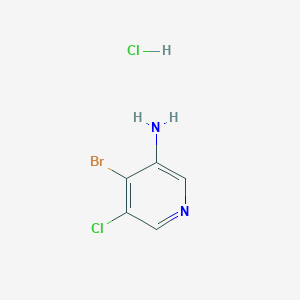
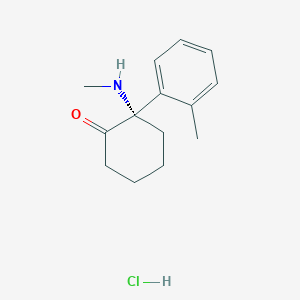

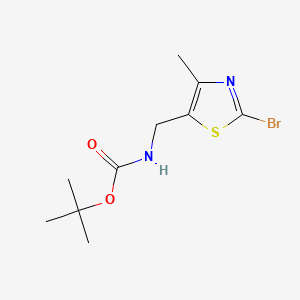
![Tert-butyl 3-methyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13502887.png)
